N-[2-({[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-6-carboxamide
Description
N-[2-({[1-(3-Chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-6-carboxamide is a synthetic small molecule characterized by a pyrrolidinone core substituted with a 3-chlorophenyl group, linked via a carboxamide bridge to an indole-6-carboxamide moiety.
Properties
Molecular Formula |
C22H21ClN4O3 |
|---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
N-[2-[[1-(3-chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]ethyl]-1H-indole-6-carboxamide |
InChI |
InChI=1S/C22H21ClN4O3/c23-17-2-1-3-18(12-17)27-13-16(11-20(27)28)22(30)26-9-8-25-21(29)15-5-4-14-6-7-24-19(14)10-15/h1-7,10,12,16,24H,8-9,11,13H2,(H,25,29)(H,26,30) |
InChI Key |
BAOZFXAPHGKCIB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C(=O)NCCNC(=O)C3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-6-carboxamide typically involves multiple steps, starting with the preparation of the indole-6-carboxamide core. This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
The next step involves the introduction of the pyrrolidinone moiety. This can be accomplished through a condensation reaction between the indole-6-carboxamide and a suitable pyrrolidinone derivative. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Finally, the chlorophenyl group is introduced through a nucleophilic substitution reaction. This step involves the reaction of the intermediate compound with a chlorophenyl halide in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-({[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxo derivatives of the indole and pyrrolidinone moieties.
Reduction: Reduced amine derivatives.
Substitution: Substituted derivatives with various nucleophiles.
Scientific Research Applications
N-[2-({[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[2-({[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it can interact with cellular receptors to induce apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares functional and structural motifs with other bioactive molecules, particularly agrochemicals and pharmaceuticals featuring chlorinated aromatics and carboxamide linkages. Below is a comparative analysis based on structural and functional attributes:
Table 1: Structural and Functional Comparison
Key Findings:
Structural Similarities: Both compounds incorporate chlorinated aromatic rings and carboxamide groups, critical for target binding and stability. The carboxamide linker facilitates hydrogen bonding with biological targets, a common feature in kinase inhibitors and receptor modulators.
Structural Differences: Core Heterocycles: The target compound’s pyrrolidinone-indole system contrasts with the pyrazole core of the agrochemical. Pyrrolidinones are prevalent in CNS drugs (e.g., nootropics), whereas pyrazoles are often utilized in agrochemicals for pest enzyme inhibition . Substituent Diversity: The agrochemical compound includes a trifluoromethyl group on the pyrazole, enhancing electronegativity and metabolic stability—a trait less common in pharmaceuticals.
In contrast, the pyridyl and trifluoromethyl groups in the agrochemical likely confer selectivity for insect nicotinic acetylcholine receptors (nAChR) . Application Divergence: Despite structural overlaps, the agrochemical’s design prioritizes insecticidal efficacy, while the target compound’s indole-pyrrolidinone framework aligns with CNS drug discovery.
Biological Activity
N-[2-({[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-6-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C22H21ClN4O3
- Molecular Weight : 424.9 g/mol
- IUPAC Name : this compound
This indole derivative features a chlorophenyl group and a pyrrolidinone moiety, which contribute to its unique biological properties.
Research indicates that this compound exhibits significant biological activity through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. This inhibition can lead to reduced levels of pro-inflammatory mediators like prostaglandins, suggesting potential applications in treating inflammatory diseases .
- Induction of Apoptosis : Studies have demonstrated that this compound can induce apoptosis in cancer cells by interacting with specific cellular receptors. This property positions it as a potential candidate for anticancer therapies .
- Modulation of Cellular Pathways : The compound may modulate various signaling pathways within cells, influencing processes such as cell proliferation and survival, particularly in the context of cancer .
Biological Activity and Therapeutic Potential
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anti-inflammatory | Inhibits COX enzymes, reducing inflammatory responses and potentially alleviating conditions like arthritis. |
| Anticancer | Induces apoptosis in various cancer cell lines, suggesting a role in cancer therapy. |
| Antioxidant | May reduce oxidative stress by modulating reactive oxygen species (ROS) levels in cells. |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In vitro Studies : Research has shown that this compound effectively reduces COX-2 levels in THP-1 monocytes exposed to advanced glycation end products (AGEs), highlighting its anti-inflammatory potential .
- Cell Line Studies : In experiments involving cancer cell lines, the compound demonstrated significant cytotoxic effects, leading to increased rates of apoptosis compared to untreated controls .
- Comparative Studies : When compared to structurally similar compounds, this indole derivative exhibited unique biological activities that underscore its potential as a lead compound for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
